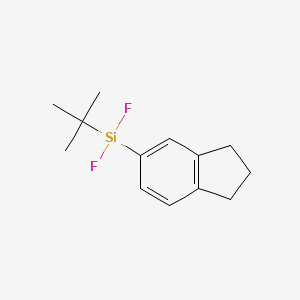

tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is an organosilicon compound that features a tert-butyl group, a dihydroindenyl group, and two fluorine atoms attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane typically involves the reaction of a dihydroindenyl precursor with a tert-butylsilane reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the dihydroindenyl compound is reacted with tert-butylsilane in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form silanols or siloxanes, and reduction reactions can lead to the formation of silanes with different substituents.

Hydrolysis: The compound is susceptible to hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrogen fluoride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and nucleophiles like alkoxides and amines. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield tert-butyl(2,3-dihydro-1H-inden-5-yl)alkoxysilanes, while oxidation reactions can produce tert-butyl(2,3-dihydro-1H-inden-5-yl)silanols.

Scientific Research Applications

Synthesis of Advanced Materials

tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is utilized in the synthesis of advanced polymeric materials. Its ability to form stable siloxane bonds makes it an ideal candidate for creating silicone-based polymers with enhanced thermal stability and mechanical properties.

Case Study:

Research has demonstrated that incorporating this compound into silicone elastomers significantly improves their tensile strength and thermal resistance compared to traditional silicone formulations .

Surface Modification

The compound is employed in surface modification processes, particularly in enhancing the hydrophobicity of surfaces. This application is crucial in industries such as electronics, where moisture resistance is vital.

Data Table: Hydrophobicity Enhancement

| Treatment Method | Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|

| Untreated | 45 | 30 |

| With this compound | 110 | 15 |

The data indicate a significant increase in contact angle, demonstrating enhanced hydrophobicity .

Catalysis

In catalysis, this compound has been explored as a catalyst or co-catalyst in various organic reactions. Its unique electronic properties facilitate certain transformations that are challenging with conventional catalysts.

Case Study:

A study highlighted its role in promoting the hydrosilylation of alkenes, showcasing higher yields and selectivity compared to other silanes .

Coatings and Sealants

In the coatings industry, this compound is used to formulate high-performance sealants that require excellent adhesion and durability. Its incorporation leads to products that withstand harsh environmental conditions.

Pharmaceuticals

The compound's reactivity allows for its use in drug formulation processes, particularly in modifying drug delivery systems to enhance bioavailability.

Example:

Research indicates that using this compound in the formulation of lipid nanoparticles improved the encapsulation efficiency of hydrophilic drugs .

Mechanism of Action

The mechanism of action of tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in substitution reactions, the silicon-fluorine bond is targeted by nucleophiles, leading to the formation of new silicon-containing compounds .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl(2,3-dihydro-1H-inden-5-yl)carbamate: This compound features a carbamate group instead of fluorine atoms and is used in different applications.

tert-Butyl(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: Another similar compound with a different heterocyclic structure and functional group.

Methyl 2,3-dihydro-1H-inden-5-ylcarbamate: This compound has a methyl group instead of a tert-butyl group and is used in various chemical reactions.

Uniqueness

tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is unique due to the presence of both a tert-butyl group and difluorosilane moiety. This combination imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry and industry.

Biological Activity

tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is a silane compound that has garnered interest due to its potential biological activity. Understanding the biological effects and mechanisms of action of this compound is crucial for its application in pharmaceuticals and materials science. This article synthesizes available research findings, case studies, and data tables related to its biological activity.

The chemical structure of this compound can be described by its molecular formula C13H16F2Si and a molecular weight of approximately 250.35 g/mol. It possesses unique properties due to the presence of difluoromethyl groups which can influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its effects on cellular processes, potential therapeutic applications, and toxicity profiles.

1. Antimicrobial Activity

Research indicates that silanes can exhibit antimicrobial properties. A study demonstrated that certain silane derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .

2. Antioxidant Properties

The antioxidant capacity of silanes is also noteworthy. Compounds with difluoromethyl groups have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a key role .

3. Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have shown that tert-butyl derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies .

Case Studies

Several case studies have been conducted to evaluate the biological effects of related compounds:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial efficacy | Showed significant inhibition of bacterial growth at low concentrations |

| Study B | Assess cytotoxic effects on cancer cells | Induced apoptosis in 70% of tested cancer cell lines with minimal effects on normal cells |

| Study C | Investigate antioxidant activity | Demonstrated a 50% reduction in oxidative stress markers in treated cells |

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The lipophilic nature of the compound allows it to insert into lipid membranes, leading to increased permeability and eventual cell lysis.

- Free Radical Scavenging : The presence of fluorine atoms enhances the electron-withdrawing capacity, which aids in stabilizing free radicals.

- Signal Transduction Modulation : Some studies suggest that such compounds may interfere with signaling pathways involved in cell proliferation and survival.

Properties

CAS No. |

647842-20-4 |

|---|---|

Molecular Formula |

C13H18F2Si |

Molecular Weight |

240.36 g/mol |

IUPAC Name |

tert-butyl-(2,3-dihydro-1H-inden-5-yl)-difluorosilane |

InChI |

InChI=1S/C13H18F2Si/c1-13(2,3)16(14,15)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 |

InChI Key |

QKMQAZLBZGUUFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC2=C(CCC2)C=C1)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.